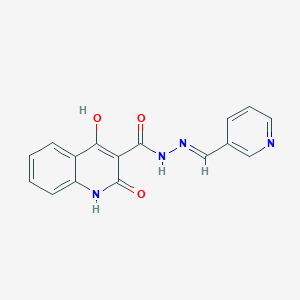
3-Methylphenyl 8-methyl-2-phenyl-4-quinolinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylphenyl 8-methyl-2-phenyl-4-quinolinecarboxylate is an organic compound with the molecular formula C24H19NO2 and a molecular weight of 353.425 g/mol . This compound is part of the quinolinecarboxylate family, known for its diverse applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylphenyl 8-methyl-2-phenyl-4-quinolinecarboxylate typically involves the esterification of 8-methyl-2-phenyl-4-quinolinecarboxylic acid with 3-methylphenol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide in ethanol for ester hydrolysis.
Major Products Formed:
Oxidation: Quinolinecarboxylic acid derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinolinecarboxylates.
Applications De Recherche Scientifique
3-Methylphenyl 8-methyl-2-phenyl-4-quinolinecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and infectious diseases.
Industry: Utilized in the development of advanced materials, including polymers and coatings
Mécanisme D'action
The mechanism of action of 3-Methylphenyl 8-methyl-2-phenyl-4-quinolinecarboxylate involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. The compound’s quinoline core allows it to intercalate with DNA, potentially disrupting cellular processes in cancer cells .
Comparaison Avec Des Composés Similaires
- 2-Methylphenyl 8-methyl-2-phenyl-4-quinolinecarboxylate
- 4-Methylphenyl 8-methyl-2-phenyl-4-quinolinecarboxylate
- 3-Methylphenyl 6-methyl-2-phenyl-4-quinolinecarboxylate
Uniqueness: 3-Methylphenyl 8-methyl-2-phenyl-4-quinolinecarboxylate stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring precise molecular interactions .
Propriétés
Numéro CAS |
355421-35-1 |
|---|---|
Formule moléculaire |
C24H19NO2 |
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
(3-methylphenyl) 8-methyl-2-phenylquinoline-4-carboxylate |
InChI |
InChI=1S/C24H19NO2/c1-16-8-6-12-19(14-16)27-24(26)21-15-22(18-10-4-3-5-11-18)25-23-17(2)9-7-13-20(21)23/h3-15H,1-2H3 |
Clé InChI |
MMQZHDFEBNLDPM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)OC(=O)C2=CC(=NC3=C(C=CC=C23)C)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[4-(2,3-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12039745.png)


![2-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12039766.png)
![2-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-N-(4-ethylphenyl)-2-oxoacetamide](/img/structure/B12039771.png)


![2-Chlorobenzaldehyde {7-[(2E)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone](/img/structure/B12039804.png)
![[4-[(E)-[[2-[2-(cyclohexylcarbamoyl)anilino]-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12039812.png)




